molecular formula C46H62N4O11 B12435341 Ansamycin

Ansamycin

Cat. No.: B12435341
M. Wt: 847.0 g/mol
InChI Key: ZWBTYMGEBZUQTK-ASBZJICESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Rifabutin is synthesized from rifamycin S through a series of chemical reactions. One method involves the bromination of rifamycin S to produce 3-bromorifamycin S, which is then reacted with isobutylamine to yield rifabutin . The reaction conditions typically involve the use of ethyl acetate as a solvent and potassium bromide as a brominating agent .

Industrial Production Methods: Industrial production of rifabutin involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: Rifabutin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of rifabutin with modified pharmacological properties .

Scientific Research Applications

Rifabutin has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness of Rifabutin: Rifabutin is unique in its ability to be used in patients who cannot tolerate rifampin, particularly those on antiretroviral therapy for HIV/AIDS. It has a lower potential for drug-drug interactions compared to rifampin and rifapentine .

By understanding the detailed aspects of rifabutin, researchers and healthcare professionals can better utilize this compound in various scientific and medical applications.

Properties

Molecular Formula

C46H62N4O11

Molecular Weight

847.0 g/mol

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl] acetate

InChI

InChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,48,52-55H,16-19,21H2,1-11H3/b13-12+,20-15+,24-14+,47-36?/t23-,25+,26+,27+,30-,37-,38+,41+,45-/m0/s1

InChI Key

ZWBTYMGEBZUQTK-ASBZJICESA-N

Isomeric SMILES

C[C@H]1/C=C/C=C(/C(=O)N=C2C(=C3C(=C4C2=NC5(N4)CCN(CC5)CC(C)C)C6=C(C(=C3O)C)O[C@@](C6=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)O)\C

Canonical SMILES

CC1C=CC=C(C(=O)N=C2C(=C3C(=C4C2=NC5(N4)CCN(CC5)CC(C)C)C6=C(C(=C3O)C)OC(C6=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C

Origin of Product

United States

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